ethyl 2-(4-(methoxycarbonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-(methoxycarbonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound featuring a cyclopenta[b]thiophene core
Mechanism of Action
Target of Action
Similar compounds, such as those based on the ethyl 2-amino-4-(1,4-benzodioxan-2-yl)thiophene-3-carboxylate structure, have been synthesized and tested for antihypoxic activity .
Mode of Action
It’s worth noting that the compound is likely to interact with its targets through its benzamido and thiophene moieties, which are common functional groups in many biologically active compounds .
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These effects suggest that the compound may interact with multiple biochemical pathways.
Result of Action
Similar compounds have shown a moderate antihypoxic activity , suggesting that this compound may also have potential therapeutic effects in conditions related to hypoxia.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-(methoxycarbonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Cyclopenta[b]thiophene Core: This step often involves the cyclization of a suitable precursor, such as a thiophene derivative, under acidic or basic conditions.
Amidation Reaction:
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiophene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-(4-(methoxycarbonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Material Science: The compound’s unique electronic properties make it a candidate for organic semiconductors and photovoltaic materials.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Similar core structure but different functional groups.
Methyl benzo[b]thiophene-2-carboxylate: Shares the thiophene core but lacks the benzamido and ester groups.
Uniqueness
Ethyl 2-(4-(methoxycarbonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its combination of a cyclopenta[b]thiophene core with both benzamido and ester functionalities, which confer distinct chemical reactivity and biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
ethyl 2-[(4-methoxycarbonylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S/c1-3-25-19(23)15-13-5-4-6-14(13)26-17(15)20-16(21)11-7-9-12(10-8-11)18(22)24-2/h7-10H,3-6H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHVRNAUWMZYFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.